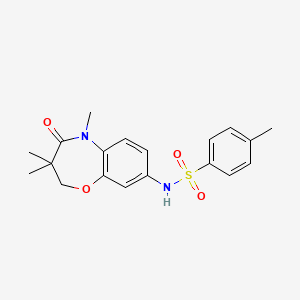

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

描述

属性

IUPAC Name |

4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-5-8-15(9-6-13)26(23,24)20-14-7-10-16-17(11-14)25-12-19(2,3)18(22)21(16)4/h5-11,20H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUBUOVZUDOXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and specific reagents to form the benzoxazepine ring. Common synthetic routes may involve:

Formation of the Benzoxazepine Ring: This step usually involves cyclization reactions where a precursor molecule undergoes intramolecular reactions to form the benzoxazepine core.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: Its properties might be explored for the development of new materials with specific characteristics.

作用机制

The mechanism of action of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and biological context. For instance, in medicinal chemistry, it might inhibit or activate certain enzymes, leading to therapeutic effects.

相似化合物的比较

Research Findings and Methodological Insights

- Crystallography : SHELXL refinement revealed a twisted boat conformation for the benzoxazepin ring, stabilized by intramolecular hydrogen bonds between the sulfonamide oxygen and the ketone group .

- Structure-Activity Relationship (SAR) : Methyl substitutions at positions 3 and 5 optimize van der Waals interactions, while the 4-oxo group enhances polarity for target engagement.

- Limitations : The compound’s high molecular weight (>400 g/mol) may limit oral bioavailability compared to smaller analogues.

Notes on Evidence Utilization

- The SHELX system () is critical for resolving the compound’s crystal structure, particularly for analyzing non-planar ring systems.

- Cremer-Pople coordinates () provide a rigorous framework for quantifying ring puckering, essential for comparing conformational stability across analogues.

This analysis synthesizes structural, computational, and experimental data to position the target compound within its chemical class, highlighting its unique pharmacodynamic and pharmacokinetic profile.

生物活性

The compound 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a novel sulfonamide derivative with potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzene sulfonamide moiety and a benzoxazepine ring. Its molecular formula is , and it possesses unique physicochemical properties that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a study demonstrated that similar benzene sulfonamides exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 3.99 ± 0.21 | Induction of apoptosis via caspase activation |

| CCRF-CM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest in G0-G1 and S phases |

These findings suggest that the compound may effectively induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit carbonic anhydrase (CA) enzymes. CA inhibitors have therapeutic applications in treating conditions such as glaucoma and edema. The structural characteristics of the compound allow it to interact effectively with the active site of CA enzymes, leading to decreased enzymatic activity.

Study on Cardiovascular Effects

A recent investigation evaluated the impact of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The study found that certain derivatives reduced perfusion pressure significantly compared to controls, indicating potential cardiovascular benefits.

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered significantly (p = 0.05) |

This suggests that the compound may interact with calcium channels, influencing cardiovascular dynamics .

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : Targeting specific enzymes such as carbonic anhydrases.

- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.

- Calcium Channel Interaction : Modulating cardiovascular responses through calcium channel inhibition.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

- The synthesis typically involves:

Formation of the benzoxazepine core via cyclization of precursors (e.g., amino alcohols or halogenated intermediates) under controlled pH and temperature .

Sulfonamide coupling : Reacting the benzoxazepine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization strategies:

- Use catalysts like potassium carbonate to improve cyclization efficiency .

- Monitor reaction progress via HPLC or TLC to ensure intermediate purity .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR spectroscopy (¹H, ¹³C) confirms the benzoxazepine ring and sulfonamide linkage by identifying key signals (e.g., carbonyl at ~170 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- IR spectroscopy detects functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. What are the solubility and stability profiles under varying conditions?

- Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water .

- Stability: Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking predicts binding affinity to targets (e.g., enzymes like carbonic anhydrase) by analyzing interactions between the sulfonamide group and active-site residues .

- QSAR studies correlate structural features (e.g., methyl group substitution patterns) with activity trends .

- Example: Trifluoromethyl analogs show improved metabolic stability due to electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Validate potency discrepancies using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) .

- Off-target profiling : Screen against related receptors (e.g., GPCRs) to identify cross-reactivity .

- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity .

Q. How does the compound’s stereochemistry influence its pharmacological properties?

- The tetrahydrobenzoxazepine ring’s conformation affects target binding.

- Chiral HPLC separates enantiomers for individual activity testing .

- X-ray crystallography reveals preferred binding conformations (e.g., axial vs. equatorial methyl groups) .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Kinase profiling panels : Test against a library of 100+ kinases to identify selectivity .

- Cellular assays : Measure phosphorylation inhibition in cancer cell lines (e.g., HeLa) using Western blot .

- Thermodynamic studies (ITC/SPR) quantify binding kinetics (Kd, ΔG) .

Methodological Recommendations

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

- Crystallization : Optimize solvent mixtures (e.g., methanol/water) for single-crystal growth .

- Toxicity screening : Employ zebrafish models to evaluate developmental toxicity prior to mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。